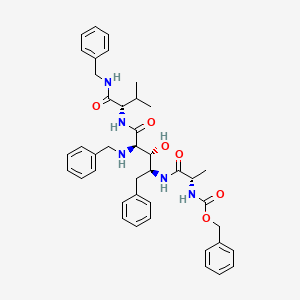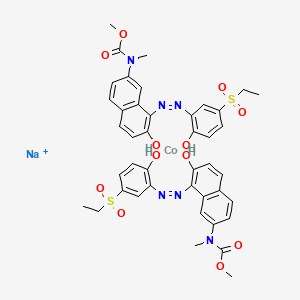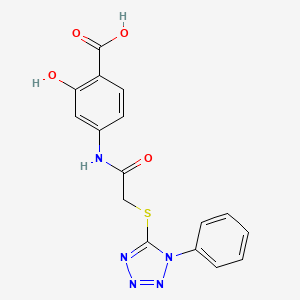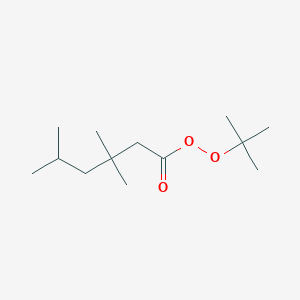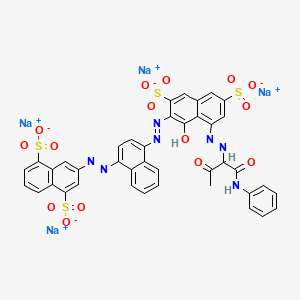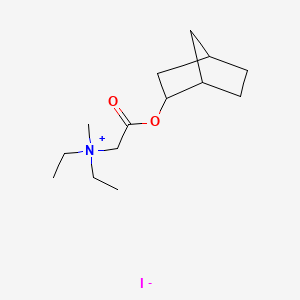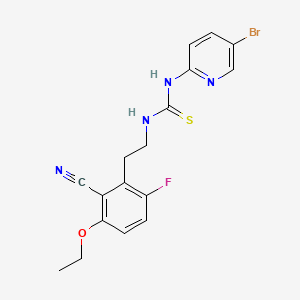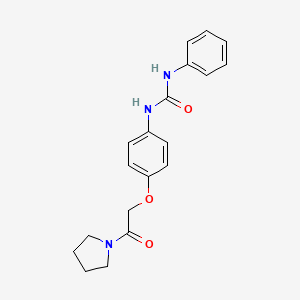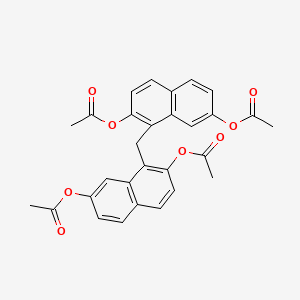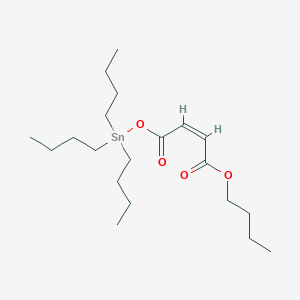
Solaradixine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solaradixine is a glycoalkaloid found in the roots of Solanum laciniatum, a plant species belonging to the Solanaceae family . This compound is known for its complex structure, which includes a branched tetrasaccharide moiety linked to a steroidal alkaloid backbone . This compound has garnered attention for its potential biological activities, including antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Solaradixine involves the assembly of its tetrasaccharide glycoside moiety. This is typically achieved through a convergent synthesis approach, where reactivity-enhanced disaccharide glycosyl donors are coupled to a disaccharide acceptor in a 2+2 fashion . The use of protective groups, such as silyl ethers, is crucial to enhance the reactivity and yield of the glycosylation reactions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis of its glycoside moiety can be scaled up using automated glycosylation techniques and advanced carbohydrate synthesis methodologies . These methods ensure the efficient production of this compound for research and potential therapeutic applications.
Análisis De Reacciones Químicas
Types of Reactions
Solaradixine undergoes various chemical reactions, including:
Oxidation: The oxidation of the steroidal alkaloid backbone can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the glycosidic linkages and the steroidal core.
Substitution: Substitution reactions, particularly at the glycosidic moieties, can yield different glycoalkaloid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and glycosyl donors for substitution reactions .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced glycosides, and various substituted glycoalkaloids .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Solaradixine involves its interaction with molecular targets such as viral proteases. It has been shown to bind with high affinity to the 3C-like protease of SARS-CoV-2, inhibiting its activity and thereby preventing viral replication . The binding of this compound to the protease induces conformational changes that disrupt the enzyme’s function .
Comparación Con Compuestos Similares
Solaradixine is part of a group of glycoalkaloids found in the Solanum genus. Similar compounds include:
- Solasonine
- Solamargine
- Solashbanine
- Solaradine
- Robustine
- Ravifoline
Uniqueness
What sets this compound apart from these similar compounds is its unique tetrasaccharide moiety, which contributes to its distinct biological activities and binding properties . The specific arrangement of sugar units in this compound enhances its stability and binding affinity to target proteins .
Propiedades
Número CAS |
28512-69-8 |
|---|---|
Fórmula molecular |
C51H83NO21 |
Peso molecular |
1046.2 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H83NO21/c1-20-8-13-51(52-16-20)21(2)32-28(73-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)66-48-44(72-45-40(63)37(60)33(56)22(3)65-45)42(36(59)31(19-55)69-48)70-47-43(39(62)35(58)30(18-54)68-47)71-46-41(64)38(61)34(57)29(17-53)67-46/h6,20-22,24-48,52-64H,7-19H2,1-5H3/t20-,21+,22+,24+,25?,26?,27?,28?,29-,30-,31-,32?,33+,34-,35-,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1 |
Clave InChI |
GIHGNUCHPKDXJW-FGSZFCSWSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)NC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


